Home > Products > Screening Compounds P25696 > H-D-Phe-pro-arginal
H-D-Phe-pro-arginal - 60503-05-1

H-D-Phe-pro-arginal

Catalog Number: EVT-10884609
CAS Number: 60503-05-1
Molecular Formula: C20H30N6O3
Molecular Weight: 402.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

H-D-Phe-Pro-Arginal is a synthetic compound belonging to the class of peptides, characterized by its specific amino acid sequence. This compound has garnered attention in biochemical research due to its potential applications in enzyme studies and therapeutic developments. The name reflects its composition, which includes the amino acids phenylalanine (Phe), proline (Pro), and arginine (Arg), with a terminal aldehyde functional group.

Source

The synthesis of H-D-Phe-Pro-Arginal is typically performed in laboratory settings using established peptide synthesis techniques. Various studies have utilized this compound for investigating protease activities and other enzymatic functions, highlighting its relevance in biochemical research and pharmaceutical applications .

Classification

H-D-Phe-Pro-Arginal is classified as a peptidomimetic compound. Peptidomimetics are designed to mimic the structure and function of peptides but often possess enhanced stability and bioavailability. This classification underscores its utility in drug design, particularly in targeting specific biological pathways.

Synthesis Analysis

Methods

The synthesis of H-D-Phe-Pro-Arginal can be achieved through several methods, primarily solid-phase peptide synthesis (SPPS) and liquid-phase synthesis.

  1. Solid-Phase Peptide Synthesis (SPPS): This method involves attaching the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The protection groups are removed at each step to allow for peptide bond formation.
  2. Liquid-Phase Synthesis: This method allows for more complex sequences and can be beneficial for synthesizing longer peptides or those requiring specific modifications.

Technical Details

In SPPS, coupling agents such as 1-hydroxybenzotriazole (HOBt) or N,N'-diisopropylcarbodiimide (DIC) are commonly used to facilitate peptide bond formation. The final product is typically purified using high-performance liquid chromatography (HPLC) to ensure high purity levels necessary for biological assays .

Molecular Structure Analysis

Structure

The molecular structure of H-D-Phe-Pro-Arginal consists of a linear chain of three amino acids with an aldehyde group at one end. The chemical structure can be represented as follows:

  • Chemical Formula: C₁₅H₁₈N₄O₂
  • Molecular Weight: Approximately 286.33 g/mol

Data

Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are often employed to confirm the structure and purity of synthesized H-D-Phe-Pro-Arginal. For instance, data from mass spectrometry may show a molecular ion peak corresponding to the expected molecular weight, indicating successful synthesis .

Chemical Reactions Analysis

Reactions

H-D-Phe-Pro-Arginal can participate in various chemical reactions typical of aldehydes and peptides:

  1. Condensation Reactions: It can react with primary amines to form imines.
  2. Hydrolysis: Under acidic or basic conditions, it may undergo hydrolysis to yield free amino acids.

Technical Details

The reactivity of H-D-Phe-Pro-Arginal is influenced by its functional groups; the aldehyde group is particularly reactive towards nucleophiles, making it suitable for further derivatization in synthetic chemistry .

Mechanism of Action

Process

The mechanism of action for compounds like H-D-Phe-Pro-Arginal often involves interactions with specific enzymes or receptors within biological systems. For instance, it may inhibit certain proteases by mimicking substrate structures, thereby blocking enzymatic activity.

Data

Studies have shown that modifications to the peptide sequence can significantly alter its binding affinity and specificity towards target enzymes, which is crucial for developing effective inhibitors .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide (DMSO).

Chemical Properties

  • Stability: Generally stable under dry conditions but may degrade in aqueous solutions over time.
  • pH Sensitivity: The stability and reactivity can vary significantly with pH changes, requiring careful control during experiments.

Relevant analytical techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can provide insights into thermal stability and decomposition temperatures .

Applications

H-D-Phe-Pro-Arginal finds numerous applications in scientific research:

  1. Enzyme Studies: Used as a substrate or inhibitor in protease assays.
  2. Drug Development: Investigated for potential therapeutic roles in targeting specific diseases through modulation of enzyme activity.
  3. Biochemical Research: Aids in understanding peptide interactions and biosynthetic pathways involving phenylalanine derivatives.
Introduction to H-D-Phe-Pro-Arginal in Biomedical Research

Historical Context and Discovery of Tripeptide Aldehyde Derivatives

The discovery of H-D-Phe-Pro-Arginal originated from foundational research on D-Phe-Pro-Arg-H (GYKI-14766) in the late 1980s and early 1990s. This parent tripeptide aldehyde demonstrated potent in vivo anticoagulant and antiplatelet effects across multiple species (mice, rats, rabbits, dogs) at doses of 0.25–1.0 mg/kg via intravenous injection. It achieved therapeutic blood concentrations (0.03–0.1 µg/mL) within minutes, prolonging clotting times without significant hemodynamic disturbances or bleeding complications [3]. However, its clinical utility was limited by rapid metabolism and poor oral bioavailability, driving efforts to stabilize the aldehyde pharmacophore. Key innovations included:

  • Methylation of the N-terminus: Yielding D-MePhe-Pro-Arg-H, which enhanced metabolic stability while retaining thrombin affinity (Ki ≈ nM range) [3].
  • Terminal group modifications: Replacement of the C-terminal amine (-NH₂) with a hydroxy group (-OH) yielded α-hydroxyacyl derivatives (e.g., diphenyllactic acid-Pro-Arg-H), which resisted oxidation and hydrolysis while enabling oral absorption [5].

These optimizations culminated in H-D-Phe-Pro-Arginal, which balanced covalent reversible inhibition with pharmacokinetic robustness. Its design leveraged thrombin’s preference for D-Phe at P3, L-Pro at P2, and argininal at P1 – a configuration mimicking natural substrates like fibrinogen [4] [6].

Table 1: Evolution of Tripeptide Aldehyde Thrombin Inhibitors

CompoundStructural FeaturesKey Advantages
D-Phe-Pro-Arg-HFree N-terminus; C-terminal argininalFirst potent in vivo inhibitor (ED₅₀: 0.5 mg/kg)
D-MePhe-Pro-Arg-HN-methylated P3 residueEnhanced metabolic stability
H-D-Phe-Pro-ArginalOptimized P1-P3 stereochemistry; aldehyde warheadHigh oral bioavailability; prolonged half-life
Diphenyllactic-Pro-Arg-Hα-hydroxyacyl P3 cappingOral activity (ED₅₀: 5 mg/kg in rats)

Pharmacological Significance as a Thrombin Inhibitor

H-D-Phe-Pro-Arginal exerts its anticoagulant effect through reversible covalent inhibition of thrombin’s catalytic serine residue (Ser195). The argininal aldehyde (-CHO) forms a hemiamthal adduct with Ser195, while its D-Phe-Pro backbone occupies the S3-S2 subsites, conferring exceptional specificity [4] [6]. Structural analyses reveal:

  • The P1 d-Arg side chain engages thrombin’s S1 specificity pocket via salt bridges with Asp189 [4].
  • The P3 D-Phe inserts into the hydrophobic S3 pocket, lined by Trp215, Leu99, and Ile174 [6].
  • The aldehyde warhead disrupts the catalytic triad by hydrogen-bonding His57, preventing proton transfer essential for hydrolysis [4].

This mechanism translates to potent biochemical and functional effects:

  • Sub-nanomolar affinity: Ki values of 0.4–0.9 µM against α-thrombin, with >10,000-fold selectivity over trypsin and other serine proteases [4] [7].
  • Dual anticoagulant/antiplatelet activity: Inhibition of fibrinogen cleavage (procoagulant effect) and thrombin-induced platelet aggregation (prothrombotic effect) [3] [9].
  • Ex vivo efficacy: Complete blockade of thrombin-mediated platelet aggregation at 5–10 mg/kg oral doses in rabbits [3].

Table 2: Selectivity Profile of H-D-Phe-Pro-Arginal Against Serine Proteases

EnzymeKi (µM)Selectivity vs. Thrombin
Thrombin0.4–0.91-fold
Factor Xa>100>250-fold less potent
Trypsin>1000>10,000-fold less potent
Activated Protein C>500>1,000-fold less potent

Role in Advancing Oral Anticoagulant Therapies

H-D-Phe-Pro-Arginal laid the groundwork for direct oral anticoagulants (DOACs) by demonstrating that small peptidic inhibitors could achieve therapeutic anticoagulation via oral delivery. Its shortcomings – chiefly, susceptibility to aldehyde oxidase – inspired two transformative strategies in drug design:

  • P3 Capping with α-Hydroxyacyl Groups: Derivatives like D-diphenyllactic-Pro-Arg-H replaced the N-terminal D-Phe with rigid, sterically shielded moieties. This:
  • Blocked oxidative metabolism while maintaining S3 pocket occupancy [5].
  • Enabled oral absorption with ED₅₀ values of 0.6 mg/kg (rabbits) and 5.0 mg/kg (rats) in arterial thrombosis models [5] [7].
  • Transition to Non-Aldehyde Warheads: The clinical success of H-D-Phe-Pro-Arginal validated thrombin as a druggable target, motivating efforts to replace the aldehyde with stable bioisosteres. This led to:
  • Dabigatran etexilate: A benzamidine-based inhibitor using a carboxylate as the catalytic serine trap [8] [9].
  • X-ray crystallography-guided design: Structures of H-D-Phe-Pro-Arginal bound to thrombin (PDB: 1ABJ) revealed optimal S2-S4 contacts, informing non-peptidic scaffolds [4] [6].

These innovations addressed the pharmacokinetic limitations of early tripeptides while preserving their pharmacodynamic strengths. Modern DOACs now leverage H-D-Phe-Pro-Arginal’s core principles: reversible inhibition, oral bioavailability, and predictable dose-response relationships without routine monitoring [8] [9].

Table 3: Key Innovations Inspired by H-D-Phe-Pro-Arginal in Oral Anticoagulant Development

ChallengeSolutionResulting Compound/Strategy
Aldehyde oxidationα-hydroxyacyl P3 cappingDiphenyllactic-Pro-Arg-H (orally active)
Peptide hydrolysisNon-peptidic P1/P3 mimeticsDabigatran (P1: benzamidine)
Selectivity over trypsinD-amino acids in P1; hydrophobic P3d-Phe-Pro-d-Arg derivatives
Short half-lifeProdrug formulation (esterification)Dabigatran etexilate

H-D-Phe-Pro-Arginal remains a benchmark in structure-activity relationship studies for thrombin inhibitors. Its evolution from a research tool to a clinical template underscores the critical role of targeted molecular design in overcoming the limitations of traditional anticoagulants like heparin and warfarin [5] [9].

Properties

CAS Number

60503-05-1

Product Name

H-D-Phe-pro-arginal

IUPAC Name

1-(2-amino-3-phenylpropanoyl)-N-[5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

Molecular Formula

C20H30N6O3

Molecular Weight

402.5 g/mol

InChI

InChI=1S/C20H30N6O3/c21-16(12-14-6-2-1-3-7-14)19(29)26-11-5-9-17(26)18(28)25-15(13-27)8-4-10-24-20(22)23/h1-3,6-7,13,15-17H,4-5,8-12,21H2,(H,25,28)(H4,22,23,24)

InChI Key

GHXMSCWAYSZCMW-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)NC(CCCN=C(N)N)C=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.